Boc-ile-N(och3)CH3

Description

Significance of Weinreb Amides in Contemporary Organic Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a critically important class of compounds in modern organic synthesis. numberanalytics.comresearchgate.net First introduced in the 1980s, they revolutionized the preparation of key functional groups by offering a reliable and high-yield method for synthesizing ketones and aldehydes from carboxylic acid derivatives. numberanalytics.com The primary significance of the Weinreb amide lies in its unique reactivity profile. numberanalytics.com When subjected to nucleophilic attack by organometallic reagents, such as Grignard or organolithium compounds, the Weinreb amide forms a stable five-membered cyclic tetrahedral intermediate. researchgate.net This stability prevents the common problem of "over-addition," where the nucleophile adds to the newly formed ketone, a frequent issue when using more reactive acylating agents like acid chlorides or esters. researchgate.net

This controlled reactivity makes Weinreb amides invaluable intermediates for the construction of complex molecular architectures, including natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com Their preparation is straightforward, often involving the coupling of a carboxylic acid with N,O-dimethylhydroxylamine using various modern coupling reagents. core.ac.uksemanticscholar.org The resulting amides are generally stable, often crystalline solids, and can be purified easily, making them highly practical for both laboratory-scale and industrial applications. bohrium.com Furthermore, the utility of Weinreb amides extends beyond ketone synthesis; they can be selectively reduced to form aldehydes and have been employed in a variety of other transformations, including Wittig reactions and C-H functionalizations. core.ac.uknih.gov This versatility and reliability have cemented the Weinreb amide as a staple tool for synthetic chemists. numberanalytics.com

Role of the Boc Protecting Group in Amino Acid and Peptide Chemistry

In the field of peptide chemistry, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions during the sequential coupling of amino acids. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino group of an amino acid. creative-peptides.com Its popularity stems from a combination of reliable introduction, stability throughout various reaction conditions, and facile, selective removal.

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. A key advantage of the Boc group is its stability under the basic and nucleophilic conditions commonly used for peptide bond formation. creative-peptides.com This allows for the coupling of a Boc-protected amino acid to the free amine of another amino acid or a growing peptide chain without the risk of the protecting group being prematurely cleaved.

Crucially, the Boc group can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). creative-peptides.com This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that might be present on the amino acid side chains. This selective cleavage is fundamental to stepwise peptide synthesis, particularly in the strategy known as Boc solid-phase peptide synthesis (SPPS). springernature.comku.dk The use of Boc-protected amino acids has been advantageous in the synthesis of complex, hydrophobic, or modified peptides. springernature.comnih.gov

Structural Context of Boc-Isoleucine N-Methoxy-N-Methylamide within Advanced Amino Acid Derivatives

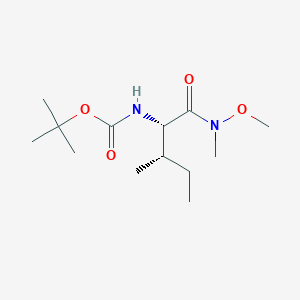

Boc-Isoleucine N-methoxy-N-methylamide, also known as Boc-Ile-Weinreb amide, is a prime example of an advanced amino acid derivative that combines the strategic advantages of both the Boc protecting group and the Weinreb amide functionality. echemi.com These N-protected amino/peptide Weinreb amides are highly valuable building blocks in synthetic chemistry. core.ac.uk They serve as key precursors for the synthesis of α-amino ketones and α-amino aldehydes, which are themselves important intermediates for creating unnatural amino acids and peptidomimetics. semanticscholar.orgarkat-usa.org

The structure of Boc-Isoleucine N-methoxy-N-methylamide incorporates the sterically hindered side chain of isoleucine, the acid-labile Boc group protecting the α-amine, and the versatile Weinreb amide in place of the carboxylic acid. The synthesis of such compounds typically involves the coupling of the corresponding N-Boc protected amino acid (Boc-L-isoleucine) with N,O-dimethylhydroxylamine hydrochloride, often facilitated by a peptide coupling reagent. core.ac.uksemanticscholar.org The presence of the sterically bulky isoleucine side chain does not impede this reaction, demonstrating the method's compatibility with hindered amino acids. core.ac.uk These derivatives are part of a broader class of highly functionalized building blocks used to create complex and constrained non-natural amino acids for various applications, including drug discovery. nih.govresearchgate.net

Below is a data table detailing the chemical properties of the title compound.

| Property | Value | Source(s) |

| CAS Number | 87694-51-7 | echemi.com, keyorganics.net, chemicalbook.com |

| Molecular Formula | C13H26N2O4 | echemi.com, keyorganics.net |

| Molecular Weight | 274.36 g/mol | echemi.com |

| Exact Mass | 274.189 g/mol | echemi.com |

| Topological Polar Surface Area | 67.9 Ų | echemi.com |

| Defined Atom Stereocenter Count | 2 | echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGDJNZWRYUFQH-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Isoleucine N Methoxy N Methylamide

General Strategies for Weinreb Amide Formation from Carboxylic Acid Precursors

The conversion of a carboxylic acid like N-Boc-isoleucine into its corresponding Weinreb amide, Boc-Ile-N(OCH₃)CH₃, is a cornerstone transformation that relies on the activation of the carboxyl group. Direct reaction between a carboxylic acid and an amine (or hydroxylamine (B1172632) derivative) is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents or activation strategies are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. chemistrysteps.com Numerous methods have been developed for this purpose, ranging from the use of classic coupling agents to the in-situ generation of highly reactive intermediates. numberanalytics.comsemanticscholar.org These methods are designed to be efficient, minimize side reactions, and preserve the stereochemical integrity of the starting amino acid. researchgate.net

The most common and versatile approach for synthesizing Weinreb amides from carboxylic acids involves the use of coupling reagents. semanticscholar.org These reagents react with the carboxylic acid to form a highly reactive activated species in situ. This activated intermediate is then readily attacked by the nucleophilic nitrogen of N,O-dimethylhydroxylamine to form the desired amide bond. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the profile of byproducts.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting amide bond formation. chemistrysteps.comresearchgate.nettutorchase.com The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate can then be attacked by an amine to yield the amide product and a urea (B33335) byproduct. wikipedia.org

However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which can lower the product yield and complicate purification. peptide.comwikipedia.org To mitigate this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt rapidly converts the O-acylisourea into an activated HOBt-ester, which is less prone to rearrangement but still highly reactive towards amines. peptide.compeptide.com While effective, a primary drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is largely insoluble in many common organic solvents and must be removed by filtration. peptide.com

| Feature | Description | Citations |

|---|---|---|

| Key Reagents | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | chemistrysteps.comresearchgate.net |

| Activated Intermediate | O-acylisourea | peptide.comwikipedia.org |

| Common Additives | HOBt (1-hydroxybenzotriazole), DMAP (4-dimethylaminopyridine) to suppress side reactions and racemization. | peptide.comnih.gov |

| Primary Side Reaction | Formation of a stable N-acylurea via rearrangement of the O-acylisourea intermediate. | peptide.comwikipedia.org |

| Byproduct Handling | DCC produces insoluble dicyclohexylurea (DCU), removed by filtration. EDC and its urea byproduct are water-soluble, allowing for aqueous extraction. | peptide.com |

Phosphonium (B103445) and uronium/aminium salt-based reagents are among the most effective and widely used coupling agents in modern peptide and amide synthesis. These reagents offer rapid reaction times and high yields, even for sterically hindered couplings, while minimizing side reactions. nih.gov

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) was one of the first phosphonium reagents developed. wikipedia.orgbachem.com It efficiently converts N-protected amino acids into their corresponding OBt-active esters, which readily couple with amines. peptide.combachem.com BOP is known to suppress racemization and dehydration side reactions often seen with asparagine and glutamine. peptide.comwikipedia.org However, a significant disadvantage of BOP is the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA), a known carcinogen, as a byproduct. peptide.comwikipedia.org This has led to the development of safer alternatives like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which offers similar efficiency without producing HMPA. peptide.com

Uronium salts such as HBTU, TBTU, and HCTU also generate active esters and are staples in solid-phase peptide synthesis. More recently, uronium reagents based on an Oxyma Pure leaving group, such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), have been introduced. orientjchem.org COMU is reported to be highly efficient for the synthesis of Weinreb amides from N-protected α-amino acids, providing high yields with low racemization. orientjchem.org A key advantage of COMU is that its byproducts are water-soluble, simplifying the purification process. orientjchem.org

The general mechanism for these reagents involves the reaction of the carboxylate with the phosphonium or uronium salt to form a highly activated acyloxyphosphonium or acyloxyuronium species, which is then displaced by the amine. thieme-connect.de

| Reagent | Type | Activated Ester | Key Features & Drawbacks | Citations |

|---|---|---|---|---|

| BOP | Phosphonium | OBt-ester | Highly efficient, minimizes racemization. Drawback: Forms carcinogenic HMPA byproduct. | peptide.comwikipedia.org |

| PyBOP | Phosphonium | OBt-ester | Safer alternative to BOP with similar reactivity; byproducts are less hazardous. | peptide.com |

| HBTU/TBTU | Aminium/Uronium | OBt-ester | Widely used, excellent for routine synthesis, fast reactions. Can cause guanidinylation of primary amines. | |

| COMU | Uronium | Oxyma-ester | Highly efficient, low racemization, water-soluble byproducts. Considered superior to HOBt-based reagents. | semanticscholar.orgorientjchem.org |

Triazine-based coupling reagents, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), provide a highly convenient and efficient method for Weinreb amide synthesis. orientjchem.orgnih.gov This approach allows for a simple one-step procedure where the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and DMT-MM are mixed together. nih.govresearchgate.net

A significant advantage of DMT-MM is its ability to function in a wide range of solvents, including protic solvents like methanol (B129727) and isopropyl alcohol, and even in aqueous environments, which is not possible with many other coupling reagents. nih.govresearchgate.netmdpi.com The reaction proceeds through the formation of a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which is highly reactive and is selectively aminolyzed to form the amide in excellent yields. bachem.comresearchgate.net The use of DMT-MM is considered a green chemistry approach due to its operational simplicity and effectiveness in less hazardous solvents. mdpi.com

N,N'-Carbonyldiimidazole (CDI) is a mild and effective reagent for activating carboxylic acids. semanticscholar.orgwikipedia.org The reaction mechanism involves the activation of the carboxylic acid by CDI to form a highly reactive N-acylimidazole intermediate. thieme-connect.deyoutube.com This intermediate subsequently reacts with the amine component to form the desired amide bond. youtube.com

A major benefit of using CDI is that the byproducts of the reaction are carbon dioxide and imidazole. wikipedia.orgthieme-connect.de Imidazole is a water-soluble, weakly basic compound that can typically be removed easily through an aqueous workup, while CO₂ is a gas. thieme-connect.deyoutube.com This leads to a very clean reaction profile and simplifies product purification. The reaction conditions are mild, and the method is known to result in minimal racemization of the amino acid substrate. wikipedia.org

The mixed anhydride (B1165640) method is a classic, cost-effective, and widely used technique for peptide bond formation and the synthesis of amides, including Weinreb amides. highfine.comthieme-connect.degoogle.com The procedure involves two distinct steps: activation and coupling. thieme-connect.de

Activation: The N-protected amino acid, such as Boc-isoleucine, is first reacted with an alkyl chloroformate, most commonly isobutyl chloroformate, in the presence of a tertiary amine base at a low temperature (typically -15 °C). thieme-connect.decdnsciencepub.com The tertiary amine, often N-methylmorpholine (NMM), serves to form the carboxylate salt and neutralize the hydrochloric acid generated. thieme-connect.de This step produces a mixed carbonic-carboxylic anhydride.

Coupling: The activated mixed anhydride is then treated in situ with the amine component (N,O-dimethylhydroxylamine) to form the final amide product. google.com

Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions. One potential side reaction is the formation of a urethane (B1682113) byproduct, which can occur if the amine attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. cdnsciencepub.comcdnsciencepub.com The choice of solvent and base can significantly influence the extent of this side reaction; for instance, using N-methylpiperidine as the base in dichloromethane (B109758) has been shown to minimize urethane formation. cdnsciencepub.comcdnsciencepub.com Despite these potential issues, the mixed anhydride method remains a powerful tool due to its speed, low cost, and the high purity of the crude products obtained. thieme-connect.de

In Situ Generation of Acyl Chlorides for Direct Conversion

The direct conversion of N-Boc-L-isoleucine to its corresponding Weinreb amide can be efficiently achieved through the in situ generation of an acyl chloride intermediate. This method circumvents the need to isolate the often-labile acyl chloride, streamlining the synthetic process. derpharmachemica.com Typically, a chlorinating agent is introduced to the protected amino acid, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a base.

Common chlorinating agents for this purpose include oxalyl chloride and thionyl chloride. derpharmachemica.comcore.ac.uk The reaction of N-Boc-L-isoleucine with oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), generates the acyl chloride. derpharmachemica.com The subsequent addition of N,O-dimethylhydroxylamine hydrochloride and a suitable base, such as triethylamine (B128534) or pyridine, leads to the formation of the desired Boc-Isoleucine N-Methoxy-N-Methylamide. mychemblog.com While effective, care must be taken as the acidic byproducts (HCl) generated during the formation of the acyl chloride can potentially lead to the premature removal of the acid-sensitive Boc protecting group. derpharmachemica.com The choice of base and careful control of reaction conditions are therefore critical to the success of this one-pot procedure. derpharmachemica.com

Acylbenzotriazole-Mediated Synthesis

An alternative and often milder approach for the synthesis of Weinreb amides involves the use of acylbenzotriazoles as stable acylating agents. arkat-usa.org This methodology offers an efficient route for the conversion of carboxylic acids, including N-protected amino acids, into their corresponding Weinreb amides with minimal risk of racemization for chiral compounds. arkat-usa.org

The process begins with the activation of N-Boc-L-isoleucine by converting it into an N-acylbenzotriazole. This intermediate can then react with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield Boc-Isoleucine N-Methoxy-N-Methylamide. arkat-usa.org A significant advantage of this method is the ease of purification; the benzotriazole (B28993) byproduct can be readily removed by washing with a basic aqueous solution. arkat-usa.org The reaction conditions are generally mild, and the acylbenzotriazole intermediates are often stable enough to be isolated if necessary. arkat-usa.org

Direct Conversion of Carboxylic Acids to Weinreb Amides

Several peptide coupling reagents facilitate the direct conversion of carboxylic acids to Weinreb amides without the explicit formation of an acyl chloride or acylbenzotriazole intermediate. arkat-usa.orgwikipedia.org These reagents activate the carboxylic acid in situ, allowing for a direct reaction with N,O-dimethylhydroxylamine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium-based reagents such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). arkat-usa.orgacgpubs.org In a typical procedure, the N-Boc-L-isoleucine, N,O-dimethylhydroxylamine hydrochloride, the coupling reagent, and a base are mixed in a suitable solvent. arkat-usa.orgresearchgate.net This approach is widely employed in peptide synthesis and offers a versatile and efficient means of forming the amide bond. wikipedia.org

Synthesis of N-Boc-L-Isoleucine as a Fundamental Starting Material

The synthesis of Boc-Isoleucine N-Methoxy-N-Methylamide begins with the N-protection of the amino acid L-isoleucine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under mildly acidic conditions. guidechem.com

The most common method for the introduction of the Boc group is the reaction of L-isoleucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. researchgate.net This reaction is typically carried out in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide (B78521) or triethylamine. The base serves to deprotonate the amino group of the isoleucine, increasing its nucleophilicity towards the Boc anhydride. Following the reaction, the N-Boc-L-isoleucine can be isolated by acidification and extraction. guidechem.com

N-Protection Strategies for Isoleucine Residues

The selection of a suitable N-protecting group is a critical aspect of peptide synthesis and the synthesis of related compounds like Weinreb amides. nih.gov The tert-butyloxycarbonyl (Boc) group is a cornerstone of the so-called "Boc/Bzl" protection strategy in solid-phase peptide synthesis. nih.gov

The key features of the Boc group that make it advantageous for protecting isoleucine include:

Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for subsequent chemical transformations at the carboxylic acid terminus.

Facile Cleavage: The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This orthogonality allows for selective deprotection without affecting other protecting groups that are sensitive to different conditions. nih.govrsc.org

Steric Hindrance: The bulky nature of the Boc group can sometimes be advantageous in preventing side reactions at the nitrogen atom.

Optimization of Reaction Parameters in Boc-Isoleucine N-Methoxy-N-Methylamide Synthesis

The yield and purity of Boc-Isoleucine N-Methoxy-N-Methylamide are highly dependent on the reaction conditions. Optimization of parameters such as the choice of solvent, coupling reagent, base, and reaction temperature is crucial for an efficient synthesis. arkat-usa.orgacgpubs.org

Solvent System Effects

The choice of solvent plays a significant role in the synthesis of Weinreb amides. The solvent must be able to dissolve the starting materials and reagents while remaining inert to the reaction conditions. arkat-usa.orgresearchgate.net

Commonly used solvents for the synthesis of Boc-Isoleucine N-Methoxy-N-Methylamide include:

Dichloromethane (DCM): A versatile solvent for many organic reactions, it is often used in methods involving the in situ formation of acyl chlorides. mychemblog.comacgpubs.org

Tetrahydrofuran (THF): Another popular choice, particularly for acylbenzotriazole-mediated syntheses and direct coupling methods. arkat-usa.orgresearchgate.net

Dimethylformamide (DMF): While sometimes used as a catalyst in acyl chloride formation, it can also be used as the primary solvent, especially in solid-phase synthesis. derpharmachemica.comresearchgate.net

Cyrene™: A bio-based alternative to traditional dipolar aprotic solvents like DMF and DCM has been explored for the synthesis of amides from acid chlorides and primary amines, offering a more sustainable option. rsc.org

The selection of the solvent can influence reaction rates and, in some cases, the solubility of byproducts, which can simplify purification. For instance, in DCC-mediated couplings, the byproduct dicyclohexylurea (DCU) has limited solubility in many organic solvents and can often be removed by filtration. acgpubs.org

| Parameter | Reagent/Condition | Purpose | Relevant Section(s) |

| Chlorinating Agent | Oxalyl chloride, Thionyl chloride | In situ generation of acyl chloride | 2.1.2 |

| Activating Agent | Benzotriazole | Formation of a stable acylating intermediate | 2.1.3 |

| Coupling Reagent | DCC, BOP | Direct activation of the carboxylic acid | 2.1.4 |

| Protecting Group | Di-tert-butyl dicarbonate (Boc anhydride) | N-protection of isoleucine | 2.2 |

| Deprotection Condition | Trifluoroacetic acid (TFA), HCl in organic solvent | Removal of the Boc group | 2.2.1 |

| Base | Triethylamine, Pyridine, Sodium Hydroxide | Neutralize acidic byproducts, deprotonate amines | 2.1.2, 2.2 |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction medium | 2.3.1 |

Temperature Regulation

The control of temperature during the coupling reaction is paramount to the successful synthesis of Boc-ile-N(och3)CH3, primarily to minimize side reactions and prevent epimerization at the chiral center of the isoleucine backbone. The formation of the Weinreb amide typically involves the activation of the carboxylic acid group of Boc-L-isoleucine, followed by nucleophilic attack by N,O-dimethylhydroxylamine. This process is often exothermic, and maintaining a specific temperature range is crucial for the stability of the activated species and the final product.

Low temperatures are generally favored for the synthesis of chiral Weinreb amides. wikipedia.org Reactions are commonly initiated at 0 °C to control the initial rate of reaction and the formation of the active ester intermediate when using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). peptide.com Maintaining the reaction at this temperature during the addition of reagents helps to prevent the decomposition of the coupling agents and the formation of unwanted byproducts. acs.org

For many peptide couplings and related amide bond formations, the reaction is often allowed to slowly warm to room temperature and stirred for several hours to ensure completion. mychemblog.com However, for substrates prone to racemization, such as N-protected amino acids, maintaining a consistently low temperature throughout the reaction can be beneficial. Some protocols advocate for temperatures as low as -15 °C to -20 °C, particularly when using strong activating agents or when the amino acid is particularly susceptible to epimerization. orientjchem.org

The risk of epimerization, the undesirable inversion of stereochemistry at the α-carbon of the amino acid, is a significant concern. nih.gov This side reaction is often base-catalyzed and can be exacerbated at higher temperatures. acs.org Therefore, careful temperature management is a key strategy to preserve the stereochemical integrity of the isoleucine moiety.

Table 1: Reported Temperature Conditions for Weinreb Amide Synthesis

| Coupling Agent/Method | Initial Temperature (°C) | Reaction Temperature (°C) | Notes |

| PCl₃/NEt₃ | 0 | 0 to Room Temperature, then reflux | General method, reflux may not be suitable for chiral amino acids. mychemblog.com |

| EDC/HOBt | 0 | 0 to Room Temperature | Common for peptide-like couplings. peptide.com |

| COMU/DIEA | 0 | 0 | High yields reported for α-amino acids with low racemization. orientjchem.org |

| MsCl/TEA | 0 | 0 | For sterically hindered acids. organic-chemistry.org |

Base Selection and Equivalents

The choice of base and its stoichiometry are critical parameters in the synthesis of this compound. The primary roles of the base are to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, which is the common commercially available form, and to facilitate the coupling reaction by deprotonating the carboxylic acid and/or the amine component. However, the basicity and steric hindrance of the chosen base can significantly influence the reaction outcome, particularly concerning yield and the degree of epimerization. nih.govacs.org

Commonly used bases in Weinreb amide synthesis include tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIEA or Hünig's base), and N-methylmorpholine (NMM).

Triethylamine (TEA) is a widely used and cost-effective base. However, being a relatively small and strong base, it can increase the risk of epimerization of the chiral center of the amino acid by abstracting the α-proton. nih.govu-tokyo.ac.jp

N,N-Diisopropylethylamine (DIEA) is a sterically hindered, non-nucleophilic base. Its bulky nature minimizes its participation in unwanted side reactions and can reduce the extent of epimerization compared to less hindered bases like TEA. orientjchem.orgacs.org It is a preferred base in many peptide coupling reactions for this reason.

N-Methylmorpholine (NMM) is another commonly used base with a basicity intermediate between TEA and DIEA. It is often considered a good compromise, offering efficient reaction rates with a lower propensity for inducing racemization than TEA. u-tokyo.ac.jp

2,4,6-Collidine or 2,4,6-Trimethylpyridine (TMP) are highly hindered bases that have been shown to be effective in suppressing epimerization during peptide couplings, particularly for sensitive amino acids. acs.org

The number of equivalents of the base is also a crucial factor. Typically, at least two equivalents of base are required: one to neutralize the N,O-dimethylhydroxylamine hydrochloride salt and one to facilitate the coupling reaction. Often, a slight excess of the base (e.g., 2.1 to 2.5 equivalents) is used to ensure the reaction proceeds to completion. However, using a large excess of a strong, unhindered base can significantly increase the risk of epimerization. nih.gov The optimal amount of base may need to be determined empirically for a specific set of reaction conditions.

Table 2: Comparison of Commonly Used Bases in Amide Bond Synthesis

| Base | Structure | pKa of Conjugate Acid | Key Characteristics |

| Triethylamine (TEA) | Et₃N | ~10.75 | Strong, non-hindered, cost-effective, higher risk of epimerization. nih.gov |

| N,N-Diisopropylethylamine (DIEA) | i-Pr₂NEt | ~11.0 | Strong, sterically hindered, reduces epimerization, non-nucleophilic. orientjchem.org |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | ~7.4 | Weaker base, often reduces racemization compared to TEA. u-tokyo.ac.jp |

| 2,4,6-Collidine (TMP) | C₈H₁₁N | ~7.4 | Very hindered, effective at suppressing epimerization. acs.org |

Isolation and Purification Techniques for N-Methoxy-N-Methylamides

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound in high purity. The typical procedure involves quenching the reaction, followed by an extractive workup to remove water-soluble byproducts, and finally, purification of the crude product.

The reaction is commonly quenched by the addition of water or a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a weak acid like ammonium chloride (NH₄Cl), depending on the reaction conditions. orgsyn.orgbeilstein-journals.org This step serves to decompose any remaining active ester and neutralize the reaction mixture.

An extractive workup is then performed. The product is typically extracted into an organic solvent such as ethyl acetate (B1210297) (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). orgsyn.orgrsc.org The organic layer is then washed sequentially with a dilute aqueous acid (e.g., 1N HCl or 5% citric acid) to remove any residual base and basic byproducts, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and acidic byproducts. A final wash with brine (saturated aqueous NaCl) is often performed to reduce the amount of dissolved water in the organic phase before drying over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). orgsyn.orgwisc.edu After filtration, the solvent is removed under reduced pressure to yield the crude Weinreb amide.

The crude product, which may still contain impurities such as the urea byproduct from carbodiimide coupling agents or residual starting materials, is then purified. The two most common methods for purifying N-methoxy-N-methylamides are flash column chromatography and crystallization.

Flash Column Chromatography : This is a very common and effective method for purifying Boc-protected amino acid Weinreb amides. wisc.eduresearchgate.net Silica gel is typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, is often employed to effectively separate the product from impurities. The choice of the specific solvent system depends on the polarity of the target compound and the impurities present. For N-protected amino acid derivatives, typical mobile phases include gradients of ethyl acetate in hexanes. researchgate.net

Crystallization : If the this compound is a solid, crystallization can be an excellent method for achieving high purity. patsnap.comgoogle.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure product will crystallize out of the solution, leaving the impurities dissolved. Alternatively, a solvent/anti-solvent system can be used, where the crude product is dissolved in a good solvent, and then a poor solvent (anti-solvent) is slowly added to induce crystallization. researchgate.net Common solvent systems for the crystallization of Boc-amino acid derivatives include ethyl acetate/hexanes, diethyl ether/petroleum ether, and dichloromethane/hexanes. patsnap.comgoogle.com For oily products, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification and purification. researchgate.net

The separation of diastereomers, should epimerization occur, can be challenging but is sometimes achievable by careful flash chromatography or by specialized chiral chromatography techniques. nih.govjst.go.jpsielc.com

Mechanistic Elucidation of Boc Isoleucine N Methoxy N Methylamide Reactions

Mechanisms of Weinreb Amide Bond Formation

The synthesis of Boc-Isoleucine N-methoxy-N-methylamide is a specific application of the broader Weinreb amidation reaction. This process involves the formation of an amide bond between the carboxylic acid group of N-Boc-L-isoleucine and N,O-dimethylhydroxylamine. orientjchem.orgorientjchem.org The core of the mechanism relies on the activation of the carboxyl group of the amino acid, rendering it susceptible to nucleophilic attack by the amine. researchgate.net This activation is typically achieved through the use of a coupling reagent, which transforms the hydroxyl of the carboxylic acid into a better leaving group.

A variety of coupling reagents can be employed to facilitate the formation of the Boc-Isoleucine Weinreb amide from N-Boc-L-isoleucine and N,O-dimethylhydroxylamine hydrochloride. wikipedia.org The choice of reagent can influence reaction conditions, yield, and purity of the final product by affecting the nature of the activated intermediate.

The activation process generally begins with the reaction of the coupling agent with the carboxylic acid. This forms a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic substitution by the nitrogen atom of N,O-dimethylhydroxylamine. The by-products of these reactions are typically water-soluble, which simplifies the purification of the desired Weinreb amide. orientjchem.org

Below is a table summarizing common coupling reagents used for this transformation.

| Coupling Reagent Category | Specific Examples | Mechanism of Action |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. researchgate.net |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), TBTU | Forms an activated benzotriazolyl ester, which readily undergoes nucleophilic substitution. |

| Uronium/Guanidinium Salts | HATU, HBTU, COMU | Similar to phosphonium salts, these reagents form activated esters that are highly efficient in promoting amidation with minimal racemization. orientjchem.org |

| Organoaluminum Reagents | Trimethylaluminum (AlMe₃) | Acts as both a Lewis acid to activate the carboxyl group and a base to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt. orientjchem.orgorientjchem.org |

| Triazine Derivatives | 2,4,6-Trichloro-1,3,5-triazine (TCT), 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Forms a reactive acyl triazine intermediate that promotes efficient amide bond formation. orientjchem.orgyoutube.com |

| Boronic Acid Catalysts | Dimesitylborinic acid (DBAA) | Catalyzes the direct dehydrative amidation, forming an active intermediate with a B-O-B bond, with water as the only byproduct. rsc.org |

The key intermediates in the Weinreb amidation of Boc-Isoleucine are transient, activated forms of the carboxylic acid. For instance, when using a carbodiimide (B86325) like DCC, the initial intermediate is an O-acylisourea. This species is highly electrophilic at the carbonyl carbon. The subsequent nucleophilic attack by N,O-dimethylhydroxylamine proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and releases dicyclohexylurea.

With uronium reagents like HATU, an activated acyl-oxybenzotriazole ester is formed. This intermediate is also highly susceptible to nucleophilic attack by the amine. The stability and reactivity of these intermediates are fine-tuned by the specific coupling reagent used, which helps to minimize side reactions and prevent racemization at the alpha-carbon of the isoleucine. orientjchem.org

Reactivity Profile of Boc-Isoleucine N-Methoxy-N-Methylamide with Nucleophilic Reagents

The synthetic value of Boc-Isoleucine N-methoxy-N-methylamide lies in its distinct reactivity profile with strong nucleophiles, such as organometallic reagents and hydride donors. orientjchem.orgnih.gov Unlike more reactive acylating agents, the Weinreb amide undergoes clean, single-addition reactions to produce ketones or aldehydes in high yields, avoiding the common side-reaction of over-addition to form tertiary alcohols. wikipedia.orgmychemblog.com

The resistance of Weinreb amides to over-addition is explained by the formation of a uniquely stable tetrahedral intermediate upon nucleophilic attack. researchgate.netorientjchem.org When a nucleophile, such as a Grignard reagent (R-MgX) or an organolithium (R-Li), adds to the carbonyl carbon of Boc-Isoleucine N-methoxy-N-methylamide, a tetrahedral species is formed. wikipedia.org

This intermediate is stabilized by the chelation of the metal cation (e.g., Li⁺ or MgX⁺) between the newly formed anionic oxygen and the oxygen of the N-methoxy group. wikipedia.orgyoutube.com This creates a stable five-membered ring that sequesters the intermediate at low temperatures. researchgate.netorientjchem.org The chelated structure is unreactive towards a second equivalent of the nucleophile. wikipedia.org The desired ketone is only liberated after the intermediate collapses upon acidic or aqueous workup. mychemblog.com The existence and stability of these intermediates have been substantiated through their successful interception and characterization as O-trimethylsilyl (O-TMS) protected heminals. rsc.orgrsc.org

The reaction of Boc-Isoleucine N-methoxy-N-methylamide with organometallic reagents is a cornerstone of the Weinreb ketone synthesis, allowing for the formation of a diverse range of α-amino ketones. wikipedia.orgmychemblog.com The reaction proceeds with high selectivity, introducing a new carbon-carbon bond. numberanalytics.com

A critical consideration for N-Boc protected substrates is the presence of the acidic proton on the carbamate (B1207046) nitrogen. researchgate.net This proton will react with the strongly basic organometallic reagent. Therefore, to achieve high yields of the ketone, it is often necessary to either use an excess of the organometallic reagent or to perform a pre-deprotonation step with a less nucleophilic base. researchgate.net

The table below illustrates the outcomes of reacting Boc-Isoleucine Weinreb amide with various organometallic reagents.

| Organometallic Reagent | Formula | Resulting Product (after workup) | Product Class |

| Methylmagnesium bromide | CH₃MgBr | N-Boc-3-methyl-2-oxopentan-3-yl-isoleucine | α-Amino Ketone |

| Phenyllithium | C₆H₅Li | N-Boc-3-phenyl-2-oxopentan-3-yl-isoleucine | α-Amino Ketone |

| Vinylmagnesium bromide | CH₂=CHMgBr | N-Boc-3-ethenyl-2-oxopentan-3-yl-isoleucine | α,β-Unsaturated Amino Ketone |

| Ethynylmagnesium bromide | HC≡CMgBr | N-Boc-3-ethynyl-2-oxopentan-3-yl-isoleucine | α-Amino Ynone |

In addition to forming ketones, Boc-Isoleucine N-methoxy-N-methylamide can be selectively reduced to the corresponding α-amino aldehyde. wikipedia.orgsigmaaldrich.com This transformation is typically accomplished using powerful hydride donors. The mechanism mirrors that of organometallic addition, where the hydride (H⁻) attacks the carbonyl carbon to form the same type of stable, chelated tetrahedral intermediate. orientjchem.org This intermediate resists further reduction to the primary alcohol, which would be the typical outcome for the reduction of esters or acid chlorides with strong hydrides. wikipedia.orgsigmaaldrich.com

While Lithium aluminum hydride (LiAlH₄) is commonly used, other reagents have been developed to enhance chemoselectivity and provide milder reaction conditions. wikipedia.orgorientjchem.org

The table below details the reduction of Boc-Isoleucine Weinreb amide with different hydride reagents.

| Hydride Reagent | Formula | Common Conditions | Product |

| Lithium aluminum hydride | LiAlH₄ | Low temperature (e.g., -78 °C to 0 °C) in an ethereal solvent (e.g., THF, Et₂O) | N-Boc-Isoleucinal (aldehyde) |

| Diisobutylaluminium hydride | (i-Bu)₂AlH (DIBAL-H) | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., Toluene (B28343), CH₂Cl₂) | N-Boc-Isoleucinal (aldehyde) |

| Schwartz's reagent | Cp₂Zr(H)Cl | Mild conditions, high chemoselectivity | N-Boc-Isoleucinal (aldehyde) researchgate.netresearchgate.net |

| Magnesium borohydride (B1222165) reagents | e.g., ClMg⁺[H₃BNMe₂]⁻ | Ambient temperature, enhanced chemoselectivity | N-Boc-Isoleucinal (aldehyde) researchgate.netresearchgate.net |

Boc Protecting Group Cleavage Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. organic-chemistry.orgfishersci.co.uk The cleavage of the Boc group from a substrate like Boc-Isoleucine N-Methoxy-N-Methylamide is a critical step that requires a thorough understanding of the underlying mechanisms to ensure high yield and purity of the desired deprotected product. The process is primarily achieved through acidolysis. fishersci.co.uk

The most common method for the removal of a Boc protecting group is through the use of strong acids. wikipedia.orgnumberanalytics.com Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents like methanol (B129727) or ethyl acetate (B1210297), are frequently employed. fishersci.co.ukwikipedia.orgjk-sci.com

The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds through a sequence of steps: jk-sci.comcommonorganicchemistry.com

Protonation: The initial step involves the protonation of the carbonyl oxygen of the tert-butyl carbamate by the acid. commonorganicchemistry.com

Fragmentation: The protonated carbamate then fragments. This leads to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO2) and the free amine. commonorganicchemistry.com

Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium (B1175870) salt (e.g., a TFA or hydrochloride salt). commonorganicchemistry.com

Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. acs.org This suggests a more complex pathway involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated substrate. acs.org

| Acid Reagent | Typical Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.orgjk-sci.com |

| Hydrochloric acid (HCl) | Methanol, Ethyl Acetate, Dioxane | Room Temperature | wikipedia.orgrsc.org |

| Phosphoric Acid (aqueous) | - | Mild Conditions | organic-chemistry.org |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | rsc.org |

A significant challenge during the acid-catalyzed deprotection of the Boc group is the generation of the highly reactive tert-butyl cation. acsgcipr.org This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the substrate molecule. wikipedia.orgacsgcipr.org Electron-rich aromatic rings, as well as functional groups like thiols (in cysteine) and guanidino groups (in arginine), are particularly susceptible to tert-butylation. acsgcipr.org

To mitigate these side reactions, the deprotection is almost always performed in the presence of "scavengers." wikipedia.orgresearchgate.net These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation, preventing it from reacting with the desired product. wikipedia.orgcommonorganicchemistry.com The choice of scavenger depends on the specific substrate and the acid used for deprotection.

| Side Reaction | Cause | Affected Residues/Moieties | Reference |

|---|---|---|---|

| t-Butylation | Reaction of the tert-butyl cation with nucleophiles. | Electron-rich aromatics, thiols, guanidino groups. | acsgcipr.org |

| Formaldehyde-related reactions | Cleavage of other protecting groups (e.g., His(Bom)). | N-terminal Cysteine (forms thiazolidine). | researchgate.net |

Commonly used strategies and scavengers include:

Anisole and Thioanisole: These are effective scavengers that are readily alkylated by the tert-butyl cation. wikipedia.org

Water: Can act as a scavenger, though it may not be suitable for all substrates or reaction conditions.

Hydroxylamine (B1172632) Derivatives: These can be added to suppress side reactions associated with byproducts like formaldehyde, which can arise from the cleavage of other protecting groups in more complex peptides. researchgate.net

2-Mercaptopyridine: This scavenger can specifically prevent certain alkylation events. researchgate.net

| Scavenger | Purpose | Reference |

|---|---|---|

| Anisole | Traps tert-butyl cations. | wikipedia.org |

| Thioanisole | Traps tert-butyl cations. | wikipedia.org |

| Hydroxylamine derivatives | Suppress formaldehyde-related side reactions. | researchgate.net |

| 2-Mercaptopyridine | Prevents specific alkylation side reactions. | researchgate.net |

Investigating Reaction Pathways and Transition States

The stability of the Weinreb amide is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack at the amide carbonyl. wikipedia.orgresearchgate.net The methoxy (B1213986) group's oxygen atom chelates to the metal cation (e.g., MgX from a Grignard reagent), stabilizing the intermediate. wikipedia.org This chelated species is stable at low temperatures and prevents the collapse of the tetrahedral intermediate and subsequent over-addition of a second equivalent of the nucleophile, a common problem with other acyl compounds like esters or acid chlorides. wikipedia.org The reaction stalls at this stable intermediate, which upon aqueous workup, hydrolyzes to yield the desired ketone.

Computational modeling has become an invaluable tool for investigating reaction pathways and transition states in such reactions. researchgate.netacs.org For instance, in studies of thermolytic N-Boc deprotection, a combination of computational modeling and kinetic analysis supported a mechanism involving a concerted proton transfer and release of isobutylene, followed by rapid decarboxylation. acs.org Similar computational approaches, such as using Density Functional Theory (DFT), can be applied to model the acid-catalyzed deprotection of Boc-Isoleucine N-Methoxy-N-Methylamide. Such studies can calculate the Gibbs free energy (ΔG) for the formation of products and locate transition state structures, providing deeper insight into the reaction kinetics and the influence of different solvents and acid catalysts. researchgate.net

Stereochemical Control in Boc Isoleucine N Methoxy N Methylamide Chemistry

Retention of Chiral Integrity during Weinreb Amide Synthesis

The conversion of N-Boc-L-isoleucine into its corresponding Weinreb amide, Boc-Ile-N(OCH3)CH3, is a foundational step for its use as a versatile acylating agent. A primary challenge in this synthesis is the preservation of the stereochemical integrity at the α-carbon. Isoleucine is particularly susceptible to epimerization at this position, a process where the (2S) configuration can invert to the (2R) configuration, leading to the formation of the diastereomeric Boc-D-allo-isoleucine Weinreb amide. This loss of chiral purity occurs because the α-proton is acidic and can be abstracted under basic or certain activating conditions, leading to a planar enolate intermediate that can be re-protonated from either face.

The formation of the Weinreb amide from a carboxylic acid like N-Boc-L-isoleucine involves the activation of the carboxyl group followed by coupling with N,O-dimethylhydroxylamine. This activation step is where the risk of epimerization is highest.

To ensure the chiral purity of the resulting Boc-isoleucine Weinreb amide, several coupling strategies have been developed to minimize or prevent epimerization. The choice of coupling reagent and additives is paramount.

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common activators. However, their use alone can lead to significant racemization. The mechanism often involves the formation of a highly reactive O-acylisourea intermediate, which can rearrange to a symmetric anhydride (B1165640) or cyclize to form an oxazolone (B7731731). The oxazolone intermediate is particularly prone to racemization due to its acidic α-proton.

To suppress this side reaction, additives are crucial. The most common and effective additives are benzotriazole (B28993) derivatives:

1-Hydroxybenzotriazole (B26582) (HOBt): When used in conjunction with a carbodiimide (B86325), HOBt intercepts the reactive O-acylisourea intermediate to form an active ester, the HOBt ester of Boc-L-isoleucine. This active ester is more stable and less prone to racemization than the O-acylisourea and reacts efficiently with N,O-dimethylhydroxylamine to form the desired Weinreb amide with high chiral purity.

Copper(II) Chloride (CuCl₂): The addition of Cu(II) salts has been shown to be an effective suppressant of racemization, especially in carbodiimide-mediated couplings. A combination of EDC, HOBt, and CuCl₂ can provide peptides in high yields with minimal epimerization (<0.1%).

Other classes of coupling reagents have been developed to be inherently less prone to causing racemization:

Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly efficient and generally result in low levels of racemization. They work by forming HOBt active esters in situ.

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very effective, providing rapid coupling with minimal racemization, especially when HOBt is included.

The table below summarizes common coupling systems and their effectiveness in controlling racemization.

| Coupling System | Mechanism of Racemization Suppression | General Efficacy |

|---|---|---|

| DCC or EDC | No direct suppression; high risk of oxazolone formation. | High racemization risk when used alone. |

| DCC/HOBt or EDC/HOBt | Forms HOBt active ester intermediate, which is less prone to racemization. rsc.org | Excellent suppression; the standard for many applications. rsc.org |

| EDC/HOBt/CuCl₂ | Synergistic effect of HOBt active ester formation and coordination with Cu(II) ions. | Extremely low racemization (<0.1% epimerization reported). |

| BOP or HBTU | In situ formation of HOBt-based active esters. | Very effective with low racemization levels. nih.gov |

Diastereoselective Induction in Subsequent Derivatizations

Once the Boc-isoleucine Weinreb amide is synthesized with high chiral purity, it serves as a precursor to chiral ketones via reaction with organometallic reagents like Grignard or organolithium reagents. A key advantage of the Weinreb amide is that the tetrahedral intermediate formed upon nucleophilic addition is stabilized by chelation with the N-methoxy-N-methyl group, preventing over-addition. This reaction transforms the amide into a ketone, setting the stage for further stereocontrolled transformations.

In these subsequent reactions, the inherent chirality of the isoleucine side chain can influence the stereochemical outcome at a new forming center, a phenomenon known as diastereoselective induction. For example, the reduction of the newly formed ketone to a secondary alcohol can proceed with diastereoselectivity. The pre-existing (2S,3S) stereocenters of the isoleucine moiety create a sterically biased environment, forcing the incoming reagent (e.g., a hydride) to approach the carbonyl face from the less hindered direction. This substrate-controlled stereoselectivity is crucial for establishing the relative stereochemistry in acyclic systems. The degree of selectivity depends on the steric bulk of both the isoleucine side chain and the incoming nucleophile or reagent.

Enantioselective Methodologies for Functionalization

Beyond substrate control, modern synthetic methods allow for the functionalization of Boc-protected amino acid derivatives with high enantioselectivity, often through the use of external chiral catalysts or auxiliaries. While specific examples for Boc-isoleucine Weinreb amide are part of broader synthetic routes, the principles are widely applicable.

One powerful strategy is the enantioselective C-H functionalization of N-Boc protected amines. researchgate.net This involves the use of a transition metal catalyst, such as palladium, complexed with a chiral ligand. The catalyst can selectively activate a specific C-H bond, and the chiral environment provided by the ligand directs the subsequent bond formation to produce one enantiomer in excess. For a derivative like Boc-isoleucine Weinreb amide, such strategies could potentially be applied to functionalize the carbon backbone, creating new stereocenters with high enantiomeric excess (e.e.). For instance, sparteine-mediated enantioselective lithiation of Boc-protected cyclic amines, followed by reaction with an electrophile, provides a route to highly enantioenriched products. rsc.orgresearchgate.net

Influence of Isoleucine's Inherent Stereochemistry on Reaction Outcomes

The natural L-isoleucine possesses a (2S,3S) configuration. This specific arrangement, with both the α-proton and the β-methyl group pointing in a defined direction relative to the carbon backbone, profoundly impacts reaction outcomes. The β-stereocenter (C3), with its attached methyl and ethyl groups, creates significant steric bulk that shields one face of the molecule.

This inherent steric bias is a key factor in diastereoselective reactions:

Nucleophilic Addition to the Carbonyl: In the reaction of the Weinreb amide with an organometallic reagent, the approach of the nucleophile to the electrophilic carbonyl carbon can be influenced by the bulky side chain.

Reactions of Derived Ketones: When the resulting ketone is subjected to further reactions, such as reduction or another nucleophilic addition, the (3S)-methyl group plays a decisive role in directing the attack, following models like Felkin-Ahn or Cram's rule. The nucleophile will preferentially attack from the face opposite the largest substituent (the sec-butyl group). nih.gov

The outcome of these reactions would be markedly different if the starting material were a different stereoisomer, such as L-allo-isoleucine ((2S,3R)). In the allo-isomer, the β-methyl group has the opposite configuration. This would alter the steric environment around the reactive centers, potentially leading to a different diastereomeric product or a lower degree of selectivity. Studies on the reactivity of various amino acids have shown that the position of branching in the side chain (as in isoleucine and valine versus leucine) significantly affects nucleophilicity and steric hindrance, thereby influencing reaction rates and selectivity. nih.gov

Analytical Techniques for Assessing Stereoisomeric Purity

Verifying the stereochemical purity of Boc-isoleucine N-methoxy-N-methylamide and its derivatives is critical. Epimerization at the α-carbon converts the desired L-isoleucine ((2S,3S)) derivative into its D-allo-isoleucine ((2R,3S)) diastereomer. Several powerful analytical techniques are employed to separate and quantify these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a definitive method for separating stereoisomers. By using a chiral stationary phase (CSP), the diastereomers or enantiomers interact differently with the column, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for separating N-protected amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs are also widely used. phenomenex.com The separation allows for the precise quantification of the desired stereoisomer relative to any undesired impurities.

| Chiral Stationary Phase (CSP) Type | Applicable To | Typical Mobile Phase | Reference |

|---|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Underivatized and N-protected amino acids (Boc, Fmoc) | Reversed-phase (e.g., Methanol (B129727)/Water/Acid) or Polar Organic | sigmaaldrich.comsigmaaldrich.commst.edu |

| Polysaccharide-Based (e.g., Lux Cellulose) | N-Fmoc protected amino acids | Reversed-phase (e.g., Acetonitrile/Water/TFA) | phenomenex.com |

| Derivatization (e.g., Marfey's reagent) + Achiral Column | Free amino acids after hydrolysis | Reversed-phase (e.g., Acetonitrile/Water/Acid) | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for differentiating between diastereomers like L-isoleucine and D-allo-isoleucine derivatives. nih.gov The different spatial arrangement of the atoms leads to distinct chemical environments for the nuclei. The signals for the α-proton and α-carbon are particularly diagnostic. rsc.orgresearchgate.netresearchgate.net Typically, the α-proton of the D-allo-isoleucine diastereomer appears at a higher chemical shift (downfield) compared to the L-isoleucine diastereomer in deuterated chloroform (B151607) (CDCl₃). rsc.org

| Nucleus | Stereoisomer | Observed Chemical Shift (δ) Trend in CDCl₃ | Reference |

|---|---|---|---|

| α-Proton (¹H NMR) | L-Isoleucine derivative | More upfield (lower ppm value) | rsc.org |

| D-allo-Isoleucine derivative | More downfield (higher ppm value) | rsc.org | |

| α-Carbon (¹³C NMR) | L-Isoleucine derivative | More downfield (higher ppm value) | researchgate.net |

| D-allo-Isoleucine derivative | More upfield (lower ppm value) | researchgate.net |

By integrating the distinct signals in the NMR spectrum, the diastereomeric ratio can be accurately determined, providing a clear measure of the stereochemical purity of the sample.

Applications of Boc Isoleucine N Methoxy N Methylamide in Advanced Organic Synthesis

Precursor to N-Boc-Isoleucine Aldehydes

One of the most significant applications of Boc-Isoleucine N-Methoxy-N-Methylamide is its role as a stable, reliable precursor for the synthesis of N-Boc-L-isoleucinal. sigmaaldrich.comrsc.org Chiral N-protected α-amino aldehydes are highly valuable intermediates in the synthesis of biologically active molecules, including peptide mimetics and protease inhibitors. rsc.org The Weinreb amide provides a distinct advantage over other activated carboxylic acid derivatives like esters or acid chlorides because it can be selectively reduced to the aldehyde stage without significant formation of the corresponding alcohol, thus simplifying purification and improving yields. orientjchem.orgsemanticscholar.org

The conversion of Boc-Isoleucine N-Methoxy-N-Methylamide to N-Boc-isoleucinal is accomplished through partial reduction using specific metal hydride reagents. sigmaaldrich.comorientjchem.org The stability of the tetrahedral intermediate formed during the reaction prevents over-reduction to the alcohol, a common side reaction. sigmaaldrich.com A variety of reducing agents have been successfully employed for this transformation, each with its own set of reaction conditions and advantages.

Commonly used reagents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H). sigmaaldrich.comrsc.org These powerful hydrides can effectively reduce the Weinreb amide at low temperatures. For instance, DIBAL-H is frequently used in a one-pot reaction where the N-protected amino acid is first activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reduced in situ to afford the aldehyde in high yield and with excellent preservation of stereochemical integrity. rsc.org

More recent research has introduced milder and more selective reducing agents. One such example is chloromagnesium dimethylaminoborohydride (MgAB), which can reduce Weinreb amides to aldehydes under ambient conditions. escholarship.orgresearchgate.net This reagent is complementary to traditional hydrides like LiAlH4 and DIBAL-H and offers enhanced chemoselectivity. researchgate.net To prevent any potential over-reduction and to facilitate isolation, the aldehyde product can be trapped as a stable sodium bisulfite adduct, from which the pure aldehyde can be regenerated when needed. escholarship.orgresearchgate.net

Table 1: Reductive Agents for Aldehyde Synthesis from Weinreb Amides

| Reducing Agent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, low temperature (e.g., -78 °C to 0 °C) | Powerful and widely available reagent. | sigmaaldrich.comorientjchem.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, low temperature (e.g., -78 °C) | Highly selective; often used in one-pot procedures from the parent amino acid. | sigmaaldrich.comrsc.org |

| Red-Al® | Anhydrous THF or toluene, low temperature | A safer and easier-to-handle alternative to LiAlH₄. | sigmaaldrich.com |

| Chloromagnesium Dimethylaminoborohydride (MgAB) | THF, ambient temperature | Mild conditions, enhanced chemoselectivity, stable in solution. | escholarship.orgresearchgate.net |

Precursor to N-Boc-Isoleucine Ketones

Beyond aldehydes, Boc-Isoleucine N-Methoxy-N-Methylamide is a cornerstone for the synthesis of N-Boc-isoleucine ketones. sigmaaldrich.comsemanticscholar.org These ketones are pivotal intermediates in the creation of various pharmaceuticals, including enzyme inhibitors where the ketone moiety can mimic the transition state of peptide bond hydrolysis. The Weinreb amide's reaction with organometallic reagents is a highly efficient method for carbon-carbon bond formation, yielding ketones in high purity and with minimal side products, such as the tertiary alcohols that often result from the over-addition of the nucleophile to more reactive substrates like acid chlorides or esters. sigmaaldrich.comresearchgate.net

The synthesis of α-amino ketones from Boc-Isoleucine N-Methoxy-N-Methylamide is typically achieved by reacting it with organolithium or Grignard (organomagnesium) reagents. sigmaaldrich.comsemanticscholar.orgresearchgate.net The reaction proceeds through a stable, metal-chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. This chelation prevents the intermediate from reacting with a second equivalent of the organometallic reagent. researchgate.net

However, a practical challenge arises from the presence of the acidic N-H proton on the Boc protecting group, which would be deprotonated by the organometallic reagent, consuming at least one equivalent. To address this, a pre-deprotonation protocol can be employed. This involves first treating the Weinreb amide with a simple, non-nucleophilic Grignard reagent to act as a base, followed by the addition of the desired organometallic nucleophile. researchgate.net This strategy makes the process more economical and simplifies purification by requiring only a stoichiometric amount of the valuable nucleophile. researchgate.net Continuous flow methods have also been developed to synthesize N-protected amino ketones under mild conditions, overcoming some of the challenges associated with large-scale batch reactions. researchgate.net

Table 2: Synthesis of Ketones from Weinreb Amides

| Organometallic Reagent | Resulting Ketone Structure | Significance | Reference |

|---|---|---|---|

| Alkyl/Aryl Magnesium Halide (R-MgX) | N-Boc-Ile-C(O)-R | General method for a wide variety of ketones. | sigmaaldrich.comresearchgate.net |

| Alkyl/Aryl Lithium (R-Li) | N-Boc-Ile-C(O)-R | Alternative to Grignard reagents, often more reactive. | researchgate.net |

| Vinyl Magnesium Bromide | N-Boc-Ile-C(O)-CH=CH₂ | Creates α,β-unsaturated ketones, which are precursors to β-aminoketones via Michael addition. | organic-chemistry.org |

Role in Peptide and Peptidomimetic Construction

Boc-Isoleucine N-Methoxy-N-Methylamide is a valuable tool in the assembly of peptides and peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. orientjchem.orgnih.gov The ability to cleanly convert the Weinreb amide into either an aldehyde or a ketone provides access to a range of non-natural amino acid residues and unique peptide linkages that are crucial for modern drug discovery. orientjchem.orgnsf.gov

In the synthesis of large peptides, a common strategy is segment coupling, where smaller, pre-synthesized peptide fragments are joined together. nih.govluxembourg-bio.com This approach can be more efficient than adding amino acids one by one. A significant challenge in segment coupling is the risk of racemization at the C-terminal amino acid of the carboxylic acid fragment during the activation step. nih.govuni-kiel.de

The derivatives of Boc-Isoleucine Weinreb amide play an indirect but critical role here. By converting the Weinreb amide to an aldehyde, it can be used as the N-terminal fragment in a coupling strategy that avoids the typical amide bond formation. For example, the aldehyde can undergo ligation reactions, such as reductive amination with the N-terminus of another peptide segment, to form a stable secondary amine linkage, thus creating a peptide isostere. orientjchem.orgnih.gov This circumvents the issues associated with activating a C-terminal residue of a peptide segment. The use of coupling reagents derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or phosphonium (B103445) salts like PyBOP are often employed in segment coupling to minimize racemization when traditional amide bonds are formed. nih.govluxembourg-bio.com

A powerful two-step synthetic sequence involves the use of Boc-Isoleucine N-Methoxy-N-Methylamide for creating new peptide bonds or for N-alkylation. The first step is the reduction of the Weinreb amide to the corresponding N-Boc-isoleucinal, as detailed in section 5.1.1. orientjchem.orgresearchgate.net

The second step is the direct reductive amination (DRA) of this aldehyde. nih.gov In this protocol, the N-Boc-isoleucinal is reacted with a primary or secondary amine (such as the N-terminus of another amino acid or peptide) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a mild hydride reagent, such as sodium triacetoxyborohydride (B8407120) (STAB), to yield a new, stable secondary or tertiary amine linkage. nih.gov This method is exceptionally useful for synthesizing peptidomimetics with modified backbones, which can enhance resistance to enzymatic degradation. nih.gov A tandem approach where the reductive amination is followed by in situ Boc protection of the newly formed secondary amine has also been developed to prevent undesired side reactions like overalkylation. nih.gov

Incorporation into Complex Molecular Architectures

The true value of a chiral building block is demonstrated by its successful incorporation into larger, more complex molecular structures, such as natural products and their analogues. Boc-Isoleucine N-Methoxy-N-Methylamide serves as a key starting material for the synthesis of advanced intermediates that are subsequently used in the assembly of these complex targets.

The primary route for its incorporation involves the conversion of the Weinreb amide into a chiral ketone by reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent). This transformation is highly efficient and chemoselective, as the resulting N-methoxy-N-methylamine-metal chelate is stable to further addition, thus preventing the formation of tertiary alcohol byproducts. The resulting ketone, which now bears a new carbon-carbon bond, is a versatile intermediate.

For instance, these chiral ketones can undergo a variety of subsequent reactions:

Stereoselective reduction to introduce a new stereocenter, leading to the formation of chiral alcohols.

Further C-C bond formation at the alpha-position to the carbonyl group.

Conversion into other functional groups , providing access to a wide range of chiral structures.

A notable application is in the synthesis of peptide isosteres and macrocyclic peptides, where the isoleucine side chain and the newly introduced functionalities are crucial for biological activity. The controlled, stepwise elongation of the carbon skeleton from the Weinreb amide functionality makes Boc-Isoleucine N-Methoxy-N-Methylamide a reliable precursor for segments of these larger molecules.

| Precursor | Reagent | Intermediate | Application in Complex Architectures |

| Boc-Ile-N(OCH3)CH3 | R-MgBr | Boc-Ile-Ketone | Synthesis of peptide fragments, alkaloids, and other natural products. |

| This compound | DIBAL-H | Boc-Ile-Aldehyde | Precursor for chain elongation and introduction of new stereocenters. |

Utility in the Generation of Chiral Synthetic Building Blocks

Boc-Isoleucine N-Methoxy-N-Methylamide is not only a building block in its own right but also an excellent precursor for the generation of other valuable chiral synthons. Its stability and predictable reactivity make it an ideal starting point for creating more functionalized chiral molecules that can be used in a variety of synthetic applications.

The conversion of the Weinreb amide to chiral ketones and aldehydes is a key strategy. nih.gov These products retain the stereochemical integrity of the original isoleucine and introduce a reactive carbonyl group that can be further manipulated. For example, reduction of the Weinreb amide using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) yields the corresponding chiral aldehyde. nih.gov These aldehydes are highly valuable as they can participate in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and additions of organometallic reagents, to generate even more complex chiral building blocks.

| Starting Material | Reagent | Product | Class of Chiral Building Block |

| This compound | Grignard Reagent (e.g., CH3MgBr) | Chiral Ketone | β-Amino Ketone |

| This compound | DIBAL-H | Chiral Aldehyde | β-Amino Aldehyde |

Synthesis of Substituted Beta-Amino Acid Derivatives

Substituted β-amino acids are important structural motifs in numerous biologically active compounds, including peptides and natural products. researchgate.net Boc-Isoleucine N-Methoxy-N-Methylamide can be utilized in multi-step pathways to generate these valuable derivatives.

One common strategy involves the homologation of the α-amino acid precursor. While the Arndt-Eistert homologation is a classic method, newer approaches are continually being developed. illinois.edu For instance, a nickel-catalyzed carboxylation of aziridines has been shown to produce various β-amino acids, including β-isoleucine. illinois.edu

A more direct application involving Weinreb amides is the synthesis of β-amino Weinreb amides through conjugate addition of a lithium amide to an α,β-unsaturated Weinreb amide. nih.gov These β-amino Weinreb amides can then be converted into the corresponding β-amino ketones or aldehydes, which are direct precursors to β-amino acids and their derivatives. nih.gov This methodology allows for the creation of β-amino acids with various substitution patterns, depending on the nature of the starting unsaturated system and the organometallic reagents used in subsequent steps.

| Reaction Type | Key Intermediates | Resulting Derivative |

| Arndt-Eistert Homologation | Diazoketone | β-Isoleucine derivative |

| Conjugate Addition | β-Amino Weinreb Amide | Substituted β-Amino Ketone/Aldehyde |

Asymmetric Carbon-Carbon Bond Formation

The generation of new stereocenters with a high degree of control is a central goal of modern organic synthesis. Boc-Isoleucine N-Methoxy-N-Methylamide is an excellent chiral auxiliary for directing asymmetric carbon-carbon bond formation.

The primary method involves the conversion of the Weinreb amide to a chiral ketone, as previously described. This ketone, possessing a stereocenter alpha to the carbonyl group, can then undergo diastereoselective addition of a nucleophile. The resident stereocenter of the isoleucine backbone directs the incoming nucleophile to one face of the carbonyl, leading to the preferential formation of one diastereomer of the resulting tertiary alcohol. The degree of diastereoselectivity is influenced by the choice of nucleophile, solvent, and reaction conditions, often guided by principles such as the Felkin-Anh model.

Furthermore, N-Boc protected amines have been used in conjugate additions to nitroalkenes to form carbon-carbon bonds with high diastereoselectivity and enantioselectivity. researchgate.net The enecarbamate products from such reactions are versatile intermediates for the synthesis of various functionalized molecules. researchgate.net While not a direct reaction of the Weinreb amide itself, the underlying principle of using the N-Boc protected amino acid scaffold to control stereochemistry is a shared and powerful concept.

| Precursor Ketone | Nucleophile | Key Feature |

| Boc-Ile-C(O)-R | Organometallic Reagent (e.g., R'MgX) | Diastereoselective addition to the carbonyl group. |

| N-Boc-allylic amine | Nitroalkene | Enantioselective conjugate addition. |

Computational and Theoretical Investigations of Boc Isoleucine N Methoxy N Methylamide

Density Functional Theory (DFT) Applications to Reaction Mechanism and Energetics

No published studies were found that specifically apply DFT to elucidate the reaction mechanism or calculate the energetics of the formation or subsequent reactions of Boc-isoleucine N-methoxy-N-methylamide.

Advanced Computational Chemistry Techniques for Mechanistic Elucidation

There is no available literature detailing the use of advanced computational chemistry techniques beyond standard DFT, such as coupled cluster methods or ab initio molecular dynamics, for the mechanistic elucidation of reactions involving Boc-isoleucine N-methoxy-N-methylamide.

Q & A

Advanced Research Question

Validate computational parameters : Ensure solvent models (e.g., implicit vs. explicit) match experimental conditions.

Replicate experiments : Confirm NMR/IR data under identical conditions.

Multi-method validation : Compare DFT, MD simulations, and X-ray results.

Error analysis : Quantify uncertainties in computational models (e.g., ±2 kcal/mol for energy barriers).

Reference for critical evaluation of data sources.

How to conduct a systematic literature review on this compound’s applications in peptide chemistry?

Q. Methodological Guidance